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molecular formula C16H12FNO3 B8400475 2-(4-Cyano-2-fluoro-phenoxymethyl)-benzoic acid methyl ester

2-(4-Cyano-2-fluoro-phenoxymethyl)-benzoic acid methyl ester

Cat. No. B8400475
M. Wt: 285.27 g/mol
InChI Key: NLCROYUCCHHNQK-UHFFFAOYSA-N
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Patent
US08309581B2

Procedure details

To a solution of 2-(4-cyano-2-fluoro-phenoxymethyl)-benzoic acid methyl ester (2.17 g, 7.6 mmol) in tetrahydrofuran (30 ml) was added a solution of lithium hydroxide monohydrate (1.59 g, 38.03 mmol) in water (30 ml) and the resulting mixture was allowed to stir at 25° C. for 12 h. The solvent was removed in vacuo, the residue was diluted with water (20 ml), washed with diethyl ether (2×15 ml). The aqueous layer was then acidified to pH 5 with 2N aqueous hydrochloric acid and extracted with ethyl acetate (2×40 ml). The combined organic layers were washed with water (2×25 ml), brine, dried over sodium sulfate, filtered, and evaporated to afford the desired compound as a colorless solid (90%). MS (Turbo Spray): m/z=272.1 (M+H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][C:13]=1[F:20].O.[OH-].[Li+]>O1CCCC1.O>[C:18]([C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([OH:21])=[O:2])=[C:13]([F:20])[CH:14]=1)#[N:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)COC1=C(C=C(C=C1)C#N)F)=O
Name
lithium hydroxide monohydrate
Quantity
1.59 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (20 ml)
WASH
Type
WASH
Details
washed with diethyl ether (2×15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×40 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×25 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(OCC2=C(C(=O)O)C=CC=C2)C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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